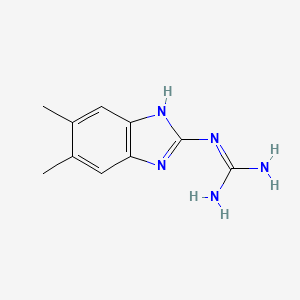
2-(5,6-Dimethyl-1H-benzimidazol-2-yl)guanidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,6-dimethyl-1H-benzimidazol-2-yl)guanidine is a heterocyclic compound that features a benzimidazole ring substituted with dimethyl groups at positions 5 and 6, and a guanidine group at position 2. Benzimidazole derivatives are known for their diverse biological activities and are used in various pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
2-(5,6-dimethyl-1H-benzimidazol-2-yl)guanidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been found to interact with various targets leading to a wide range of biological activities . For instance, some imidazole derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain .
Biochemical Pathways
It is known that imidazole derivatives can affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The benzimidazole moiety, which this compound contains, is known to be a key component in many functional molecules used in a variety of applications .
Result of Action
Compounds containing the imidazole moiety have been reported to exert pronounced antiproliferative activity on tumor cell lines .
Action Environment
It is known that the imidazole moiety is highly soluble in water and other polar solvents , which could potentially influence its action and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)guanidine typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Dimethylation: The benzimidazole ring is then methylated at positions 5 and 6 using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Guanidination: The final step involves the introduction of the guanidine group at position 2. This can be achieved by reacting the dimethylated benzimidazole with a guanidine derivative under basic conditions.
Industrial Production Methods
Industrial production of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)guanidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5,6-dimethyl-1H-benzimidazol-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring or guanidine group.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5,6-dimethyl-1H-benzimidazol-2-yl)amine: Similar structure but with an amine group instead of a guanidine group.
2-(5,6-dimethyl-1H-benzimidazol-2-yl)thiol: Contains a thiol group instead of a guanidine group.
2-(5,6-dimethyl-1H-benzimidazol-2-yl)methyl: Features a methyl group at position 2 instead of a guanidine group.
Uniqueness
2-(5,6-dimethyl-1H-benzimidazol-2-yl)guanidine is unique due to the presence of the guanidine group, which imparts distinct chemical and biological properties. The guanidine group can enhance the compound’s ability to form hydrogen bonds and interact with biological targets, making it a valuable scaffold for drug development and other applications.
Eigenschaften
IUPAC Name |
2-(5,6-dimethyl-1H-benzimidazol-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-5-3-7-8(4-6(5)2)14-10(13-7)15-9(11)12/h3-4H,1-2H3,(H5,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKFRENCGKAVOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
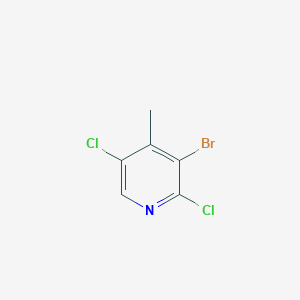
![1-(4-chlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2499320.png)
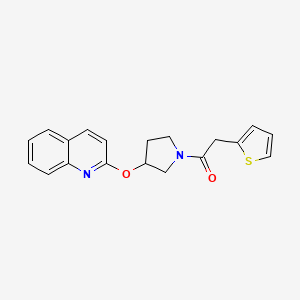
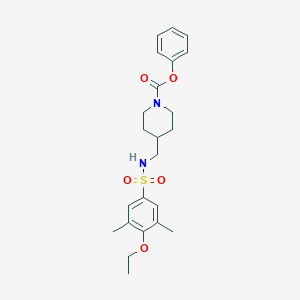
![N-[(4-hydroxyoxan-4-yl)methyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2499327.png)
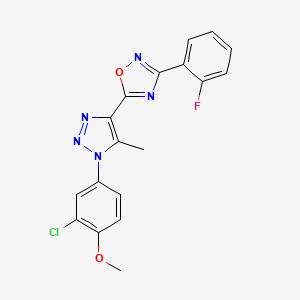
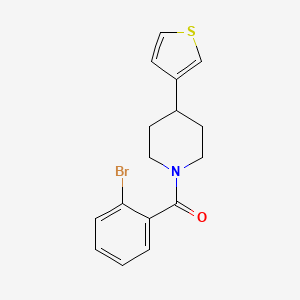
![N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2499332.png)
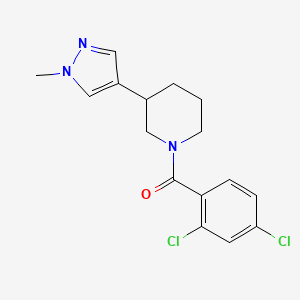
![Ethyl 5-chloro-2-[(chloroacetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B2499335.png)
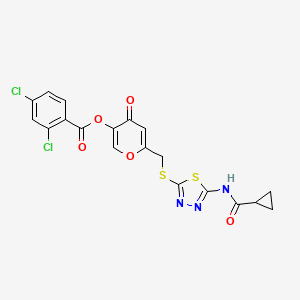
![2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2499339.png)
![7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2499340.png)
![3-((2E)but-2-enyl)-1,6,7-trimethyl-8-(phenylethyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2499341.png)
